molecular formula C9H16N4O2 B6229983 tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate CAS No. 948573-70-4

tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No. B6229983
CAS RN: 948573-70-4
M. Wt: 212.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Scientific Research Applications

Synthesis of Antibiotics

tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate: is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern makes it valuable in various chemical transformations. This simple hydrocarbon moiety is used in reactions that require steric hindrance or protection of functional groups during synthesis steps .

Biosynthetic Pathways

In nature, the tert-butyl group plays a role in biosynthetic pathways. Its presence in compounds can influence the metabolic processes in organisms, potentially leading to the discovery of new biosynthetic routes or biodegradation pathways .

Biocatalytic Processes

The tert-butyl group’s reactivity is also explored for its application in biocatalytic processes. Researchers are investigating its use in enzymatic reactions, where it can serve as a protective group or a structural moiety that enhances catalytic efficiency .

Development of New Antibacterial Agents

Given its role in the synthesis of potent antibiotics like ceftolozane, this compound is being studied for the development of new antibacterial agents. Its structure could be modified to enhance efficacy or reduce resistance .

Material Science

The tert-butyl group’s steric properties are utilized in material science to create polymers with specific characteristics. Its incorporation into polymer chains can affect the material’s physical properties, such as flexibility, strength, and resistance to degradation .

properties

IUPAC Name

tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPKXENLDWDLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate

CAS RN

948573-70-4
Record name tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.